7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
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Overview
Description
7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a synthetic organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds with a furan ring fused to two benzene rings The addition of a fluorine atom at the 7th position and a ketone group at the 1st position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the dibenzofuran core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-bromophenol and 2-iodophenol.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the ketone group: This step involves oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one depends on its application:
In Organic Electronics: It acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency of devices.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: Lacks the fluorine atom and ketone group, making it less reactive and less versatile in applications.
Dibenzo[b,d]thiophene: Contains a sulfur atom instead of oxygen, leading to different electronic properties and applications.
Uniqueness
7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to the presence of the fluorine atom and ketone group, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Properties
Molecular Formula |
C12H9FO2 |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H9FO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h4-6H,1-3H2 |
InChI Key |
PFMMLYBTJAAPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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